1-(Chlorosulfonyl)azetidin-3-yl acetate
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Overview
Description
1-(Chlorosulfonyl)azetidin-3-yl acetate is a chemical compound with the molecular formula C5H8ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(Chlorosulfonyl)azetidin-3-yl acetate typically involves the reaction of azetidine with chlorosulfonyl isocyanate. The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Chlorosulfonyl)azetidin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form azetidine-3-yl acetate and chlorosulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chlorosulfonyl)azetidin-3-yl acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfonyl)azetidin-3-yl acetate involves its reactivity due to the strained azetidine ring and the presence of the chlorosulfonyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Chlorosulfonyl)azetidin-3-yl acetate can be compared with other azetidine derivatives, such as:
Azetidin-3-yl acetate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
Azetidin-3-yl 2,2,2-trifluoroacetate: Contains a trifluoroacetate group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
(1-chlorosulfonylazetidin-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4S/c1-4(8)11-5-2-7(3-5)12(6,9)10/h5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWDTDGXBHTDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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